Mutant IDH1-IN-4
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Overview
Description
Mutations in the isocitrate dehydrogenase (IDH) genes are frequently found in various cancers, including gliomas, acute myeloid leukemia, and chondrosarcomas. Mutant IDH enzymes produce an oncometabolite, 2-hydroxyglutarate (2-HG), which is believed to contribute to the development and progression of cancer. Mutant IDH1-IN-4 is a small molecule inhibitor that has been developed to target mutant IDH1 enzymes.
Scientific Research Applications
Mutant Mutant IDH1-IN-41-IN-4 has been extensively studied in preclinical models of Mutant IDH1-IN-41-mutant cancers. In vitro studies have shown that Mutant Mutant IDH1-IN-41-IN-4 can inhibit the production of 2-HG by mutant Mutant IDH1-IN-41 enzymes, leading to a decrease in cell proliferation and an increase in apoptosis. In vivo studies have shown that Mutant Mutant IDH1-IN-41-IN-4 can inhibit the growth of Mutant IDH1-IN-41-mutant tumors, both alone and in combination with other therapies.
Mechanism of Action
Mutant Mutant IDH1-IN-41-IN-4 is a competitive inhibitor of mutant Mutant IDH1-IN-41 enzymes. It binds to the active site of the enzyme and prevents the conversion of isocitrate to alpha-ketoglutarate (α-KG), which is necessary for the production of 2-HG. By inhibiting the production of 2-HG, Mutant Mutant IDH1-IN-41-IN-4 can restore normal cellular metabolism and reduce the growth and survival of Mutant IDH1-IN-41-mutant cancer cells.
Biochemical and Physiological Effects
Mutant Mutant IDH1-IN-41-IN-4 has been shown to have selective activity against Mutant IDH1-IN-41-mutant cancer cells, with little to no effect on normal cells. In addition to its anti-tumor effects, Mutant Mutant IDH1-IN-41-IN-4 has also been shown to improve the differentiation of Mutant IDH1-IN-41-mutant cells, which may have implications for the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of Mutant Mutant IDH1-IN-41-IN-4 is its selectivity for Mutant IDH1-IN-41-mutant cancer cells. This allows for targeted therapy that minimizes toxicity to normal cells. However, one limitation of Mutant Mutant IDH1-IN-41-IN-4 is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the development and use of Mutant Mutant IDH1-IN-41-IN-4. One direction is the development of more potent and selective inhibitors of mutant Mutant IDH1-IN-41 enzymes. Another direction is the exploration of combination therapies that can enhance the anti-tumor effects of Mutant Mutant IDH1-IN-41-IN-4. Additionally, there is a need for further research into the mechanisms of action of Mutant Mutant IDH1-IN-41-IN-4 and the role of 2-HG in cancer development and progression. Finally, there is a need for clinical trials to evaluate the safety and efficacy of Mutant Mutant IDH1-IN-41-IN-4 in patients with Mutant IDH1-IN-41-mutant cancers.
Synthesis Methods
Mutant Mutant IDH1-IN-41-IN-4 was synthesized using a convergent approach that involved the coupling of two key fragments. The first fragment was synthesized through a Suzuki coupling reaction, while the second fragment was synthesized using a palladium-catalyzed coupling reaction. The two fragments were then coupled together using a copper-catalyzed azide-alkyne cycloaddition reaction. The final product was purified using column chromatography.
properties
IUPAC Name |
8-cyclopropyl-6-[(3R)-3-cyclopropyl-4-(3-methoxypropanoyl)piperazin-1-yl]-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3/c1-25(2)12-18-19(13-26)24(27-23(17-6-7-17)20(18)15-32-25)28-9-10-29(22(30)8-11-31-3)21(14-28)16-4-5-16/h16-17,21H,4-12,14-15H2,1-3H3/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDMXEAGAZOBEM-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC(=C2C#N)N3CCN(C(C3)C4CC4)C(=O)CCOC)C5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(CO1)C(=NC(=C2C#N)N3CCN([C@@H](C3)C4CC4)C(=O)CCOC)C5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mutant IDH1-IN-4 |
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